ピリドキサミン

説明

Pyridoxamine is one of the three natural forms of vitamin B6, alongside pyridoxine and pyridoxal. As a critical transient intermediate in the catalysis of transamination reactions by vitamin B6-dependent enzymes, pyridoxamine plays a pivotal role in various biological processes. Its significance extends beyond its role in enzymatic reactions, as it also exhibits properties that inhibit the Maillard reaction, thus generating interest in its potential as a pharmacological agent for treating complications of diabetes and other conditions where glycation and oxidative damage are implicated (Voziyan & Hudson, 2005).

Synthesis Analysis

Pyridoxamine synthesis has been a subject of interest due to its pharmacological potential. One novel approach to its synthesis involves the development of multifunctional AGE (Advanced Glycation End-products) and ALE (Advanced Lipoxidation End-products) inhibitors, such as 6-dimethylaminopyridoxamine (dmaPM). This compound enhances the radical trapping ability of pyridoxamine's phenolic group, showing improved efficacy in preventing intermolecular protein cross-linking compared to pyridoxamine itself in ribose glycation studies (Culbertson, Enright, & Ingold, 2003).

Molecular Structure Analysis

The molecular structure of pyridoxamine allows it to effectively inhibit the formation of AGEs and ALEs. This action is attributed to its ability to react with intermediates in lipid autoxidation, as evidenced by the identification of reaction products in vitro and in the urine of diabetic and obese rats. Such interactions underline pyridoxamine's mechanism of action, similar to that of AGE-breakers, by reacting with dicarbonyl intermediates in AGE/ALE formation (Metz, Alderson, Thorpe, & Baynes, 2003).

Chemical Reactions and Properties

Pyridoxamine demonstrates remarkable chemical properties, including the inhibition of chemical modifications of proteins by carbonyls in diabetic conditions. It inhibits the formation of methylglyoxal-derived AGEs and reduces levels of methylglyoxal in red blood cells and plasma, thus preventing the formation of various glycation end products. This action suggests its potential for reducing oxidative stress and AGE formation through direct interaction with reactive carbonyl species (Nagaraj, Sarkar, Mally, Biemel, Lederer, & Padayatti, 2002).

Physical Properties Analysis

The study of pyridoxamine's physical properties is crucial for understanding its behavior and stability under various conditions. While specific studies focusing solely on the physical properties of pyridoxamine in this selection were not highlighted, its solubility, stability, and interaction with other compounds, such as during the inhibition of glycation processes, are intrinsic to its physical characteristics and play a key role in its biological efficacy and potential as a therapeutic agent.

Chemical Properties Analysis

Pyridoxamine's chemical properties, particularly its reactivity with dicarbonyl compounds and its radical trapping abilities, make it a potent inhibitor of AGE and ALE formation. Its effectiveness extends to the protection of proteins from functional damage by reactive carbonyl species, further emphasizing its therapeutic potential. The multifunctional nature of pyridoxamine, including its ability to scavenge toxic carbonyl products and trap reactive oxygen species, underscores its versatility as a pharmaceutical compound (Voziyan & Hudson, 2005).

科学的研究の応用

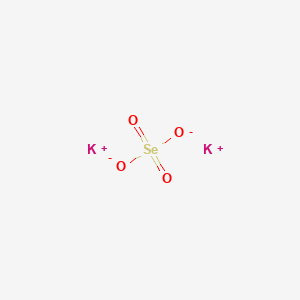

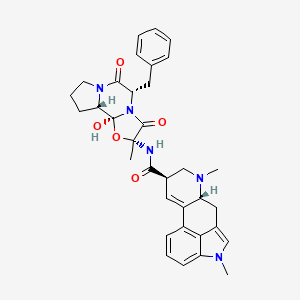

終末糖化産物(AGE)形成の阻害 {svg_1}

ピリドキサミンは、ビタミンB6の天然型の1つであり、さまざまなヒトの病気と密接に関連するAGEの形成を効果的に阻害することが知られています {svg_2}. タンパク質の糖化カスケードの高度な段階で行われる酸化反応を触媒する金属イオンと安定な複合体を形成します {svg_3}. また、タンパク質の糖化の副産物として生成される反応性カルボニル化合物と反応し、それによってタンパク質のさらなる損傷を防ぎます {svg_4}.

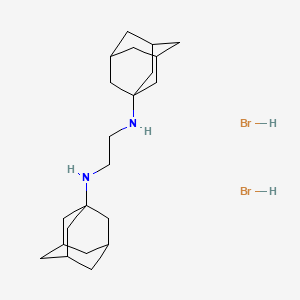

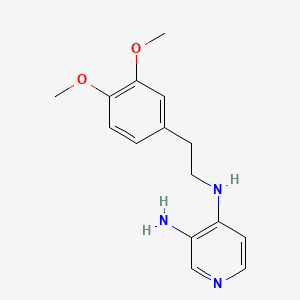

抗酸化活性 {svg_5}

ピリドキサミンは、タンパク質の糖化阻害の文脈において重要な役割を果たす可能性のある、3つの酸素中心ラジカル(•OOH、•OOCH3および•OCH3)に対して一次的な抗酸化活性を示します {svg_6}. 生理的pHで、ピリドキサミンは、水性媒体と脂質媒体の両方で、拡散限界での速度定数で•OCH3ラジカルをトラップすることができます {svg_7}.

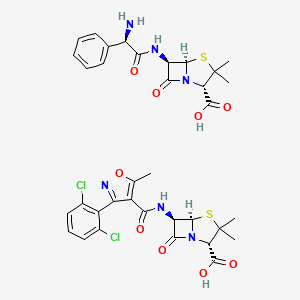

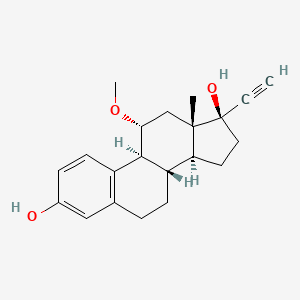

心臓保護作用 {svg_8} {svg_9}

ピリドキサミンは、心臓保護作用があることがわかっています。 ドキソルビシン誘発性心毒性に対するピリドキサミンの効果を調査した研究では、ピリドキサミンはドキソルビシン誘発性の左室駆出率の減少を有意に軽減しました {svg_10}. また、左室拡張終末期容積の増加も減少させました {svg_11}.

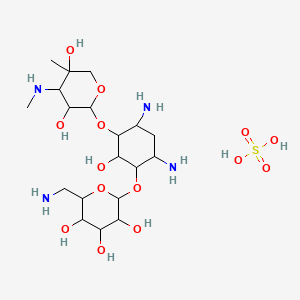

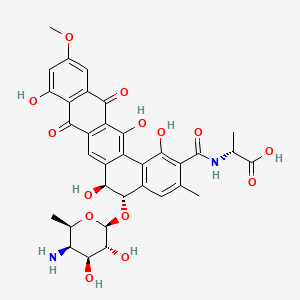

抗腫瘍効果 {svg_12}

同じ研究で、ピリドキサミンは、ラットの乳腫瘍細胞に対するドキソルビシンの抗腫瘍効果に影響を与えませんでした {svg_13}. これは、ピリドキサミンをドキソルビシンと組み合わせて使用すれば、ドキソルビシンの抗腫瘍効果を損なうことなく、癌の治療に使用できることを示唆しています {svg_14}.

将来の方向性

: Kahoun, D., Fojtíková, P., Vácha, F., Čížková, M., Vodička, R., Nováková, E., … & Hypša, V. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some of its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Link : Frontiers. (2023). Comprehensive analysis of metabolomics on flesh quality of… Link : Biorxiv. (2021). Development and validation of an LC-MS/MS method for… Link

作用機序

Target of Action

Pyridoxamine, a form of vitamin B6, primarily targets various biological systems within the body, playing a crucial role in their normal functioning . It is converted to pyridoxal 5’-phosphate in the body, an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Mode of Action

Pyridoxamine interacts with its targets by forming stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

Biochemical Pathways

Pyridoxamine is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in the transamination, decarboxylation, racemization, and eliminations or replacements at the β or γ carbons of amino acids .

Result of Action

The action of pyridoxamine results in the prevention of protein damage caused by glycation . It inhibits the formation of advanced glycation end products (AGEs), which are associated with medical complications of diabetes . It also inhibits the formation of advanced lipoxidation end products during lipid peroxidation reactions .

Action Environment

The action, efficacy, and stability of pyridoxamine can be influenced by various environmental factors. For instance, it has been found to be more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine, the only radioprotector currently FDA-approved, due to pyridoxamine’s reactive oxygen species and reactive carbonyl species scavenging profile .

特性

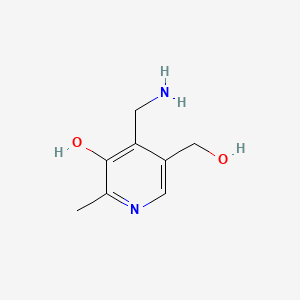

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZMQXZHNVQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046929 | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

815 mg/mL | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

85-87-0 | |

| Record name | Pyridoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, pyridoxamine can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].

ANone:

- Spectroscopic Data: Pyridoxamine exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].

A: While primarily known for its AGE-inhibitory activity, pyridoxamine can act as a catalyst in certain reactions. For instance, pyridoxamine-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of pyridoxamine derivatives in biomimetic synthesis.

A: Yes, computational methods have been employed to study the interactions of pyridoxamine with carbohydrates []. These studies have helped elucidate the mechanism by which pyridoxamine scavenges reactive carbonyl species, providing insights for further development of pyridoxamine-based therapeutics.

A: Pyridoxamine is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].

A: Research indicates that pyridoxamine exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].

A: Numerous studies demonstrate the efficacy of pyridoxamine in various experimental models. In vitro, pyridoxamine has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.

ANone: The provided research does not mention any specific resistance mechanisms developing against pyridoxamine.

A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for pyridoxamine's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.

ANone: Various analytical techniques are employed to characterize and quantify pyridoxamine and its metabolites. These include:

- High-performance liquid chromatography (HPLC) for separating and quantifying pyridoxamine and its metabolites in biological samples [, ].

- UV-Vis Spectroscopy for monitoring reaction kinetics and identifying pyridoxamine derivatives [].

- ELISA for quantifying specific proteins and biomarkers related to pyridoxamine's mechanism of action [, , ].

- Mass Spectrometry for identifying and characterizing pyridoxamine reaction products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)

![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)